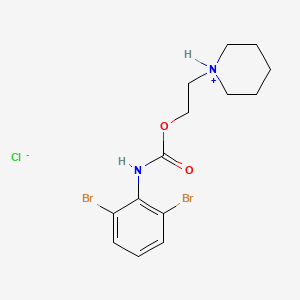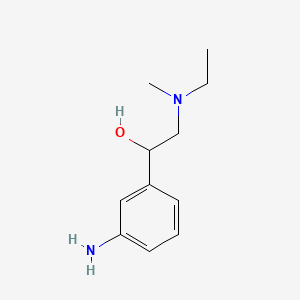
alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol: is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde with an amine in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to increase the yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary amine.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the design of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
- Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
- Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
Comparison: Compared to similar compounds, alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the ethylmethylamino group may influence its reactivity and binding affinity to molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine
Propriétés
Numéro CAS |
103907-34-2 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-2-[ethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-5-4-6-10(12)7-9/h4-7,11,14H,3,8,12H2,1-2H3 |
Clé InChI |
CRSJWJHVCLEYQY-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC(C1=CC(=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


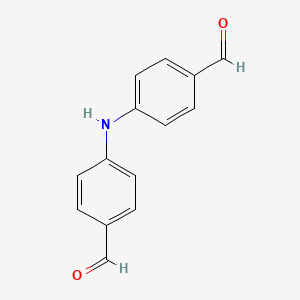

![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)


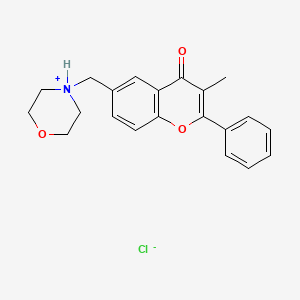


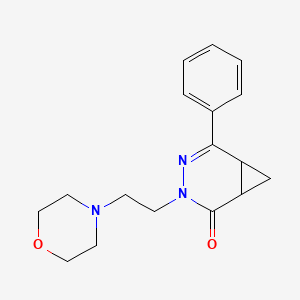

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
